4-Chloro-2-methylpyrimidine dihydrochloride
Description
4-Chloro-2-methylpyrimidine dihydrochloride is a pyrimidine derivative with significant interest in pharmaceutical chemistry due to its structural versatility and reactivity. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The title compound features a chlorine atom at position 4 and a methyl group at position 2, with two hydrochloride molecules forming a salt (C$5$H$6$ClN$_2$·2HCl). Its synthesis involves standard pyrimidine formation reactions, and crystallographic studies confirm normal bond lengths and angles, indicating a stable molecular structure .
The chlorine substituent acts as a leaving group, enabling nucleophilic substitution reactions, while the methyl group contributes steric and electronic effects. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to the free base, a critical property for drug formulation . Pyrimidine derivatives are widely explored for their biological activities, including antiviral, anticancer, and kinase inhibitory properties, making this compound a valuable intermediate in medicinal chemistry .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H7Cl3N2 |
|---|---|
Molecular Weight |
201.48 g/mol |
IUPAC Name |
4-chloro-2-methylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c1-4-7-3-2-5(6)8-4;;/h2-3H,1H3;2*1H |
InChI Key |
IIWCJTQPQAXKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Using Sulfur Oxychloride (SOCl2) and Catalysts
One commonly reported method involves chlorination of pyridine or pyrimidine carboxylic acid derivatives using sulfur oxychloride in the presence of catalysts such as sodium bromide or dimethylformamide (DMF). This method is notable for producing intermediates like 4-chloro-2-pyridyl methyl formiate, which can be further transformed into the target compound.
- Starting materials: 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride mixture.
- Chlorination: Reacted with sulfur oxychloride (mass ratio 2–5:1 relative to substrate) under reflux for 6–20 hours.
- Catalyst: Sodium bromide or DMF to accelerate chlorination.
- Post-chlorination: The reaction mixture is cooled, toluene is added, and residual SOCl2 is removed under reduced pressure.
- Esterification: Methyl alcohol is added under reflux to produce 4-chloro-2-pyridyl methyl formiate.
- Purification: The product is filtered, washed with toluene and sodium carbonate solution, recrystallized from water, and dried.
Reaction Conditions and Yields:
| Parameter | Value/Range |
|---|---|
| Chlorination temperature | Reflux (varies, ~40°C post) |
| Chlorination time | 6–20 hours |
| SOCl2 to substrate mass ratio | 2–5 : 1 |
| Catalyst | Sodium bromide or DMF |
| Esterification solvent | Toluene |
| Methyl alcohol to substrate ratio | 1–2 : 1 |
| Product form | White needle-shaped crystals |
| Yield | ~57.9% (example) |
| Melting point | 41–43°C (for 4-chloro-2-pyridyl methyl formiate) |
This method provides high purity products with improved reaction rates when using a mixture of ester and acid hydrochlorides compared to single ester chlorination.
Synthesis via 4,6-Dichloro-2-methylpyrimidine Intermediate
Another approach involves synthesizing 4,6-dichloro-2-methylpyrimidine as an intermediate, which can be selectively converted to 4-chloro-2-methylpyrimidine derivatives.
Two-Step Process Using Triphosgene
This environmentally safer method replaces traditional chlorinating agents like phosphorus oxychloride (POCl3) or phosgene with triphosgene, reducing toxicity and improving operational safety.
Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine
- React methyl alcohol, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride under ice bath conditions.
- Warm to 18–25°C and react for 3–5 hours.
- Remove methanol under reduced pressure.
- Adjust pH to 1–2 and crystallize at 0°C for 3–5 hours.
- Filter and dry to obtain 4,6-dihydroxy-2-methylpyrimidine (yield ~86%).
Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine
- Dissolve triphosgene in dichloroethane.
- Heat 4,6-dihydroxy-2-methylpyrimidine with N,N-diethylaniline and dichloroethane to reflux.
- Slowly add triphosgene solution and reflux for 6–8 hours.
- Wash, dry, filter, concentrate, recrystallize, and decolor to obtain the dichloro compound.
- Avoids highly toxic reagents.
- Suitable for industrial scale-up.
- High purity and yield products.
| Parameter | Value/Range |
|---|---|
| Reaction temperature (step 1) | 0°C to 25°C |
| Reaction time (step 1) | 3–5 hours |
| pH for crystallization | 1–2 |
| Chlorination temperature (step 2) | Reflux (~80°C) |
| Chlorination time (step 2) | 6–8 hours |
| Yield (step 1) | 86% |
| Product form | White solid |
This method is well-documented for its safety and efficiency in preparing chlorinated pyrimidines.
Alternative Routes via Pyridine N-Oxide Derivatives
Some methods start from 2-methyl-4-nitropyridine-N-oxide, which is converted to 4-chloro-2-methylpyridine-N-oxide via hydrochloric acid treatment under high temperature and pressure, followed by reduction to 4-chloro-2-methylpyridine.
- Reaction in autoclave at 180–250°C for 8–24 hours.
- pH adjustment and extraction with chloroform.
- Yields vary between 39.4% to 80.4% depending on conditions.
- Purity assessed by HPLC is typically above 97%.
This route is less direct and involves harsh conditions but can be useful depending on available starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chlorination with SOCl2 + catalyst | 2-pyridine carboxylic acid methyl ester hydrochloride, SOCl2, NaBr/DMF, methyl alcohol, toluene reflux | ~58 | >99 | High purity, good yield, scalable | Requires handling SOCl2 |
| Triphosgene chlorination | 4,6-dihydroxy-2-methylpyrimidine, triphosgene, N,N-diethylaniline, dichloroethane reflux | 86 (intermediate) | High | Safer reagents, industrially viable | Multi-step, requires triphosgene |
| Pyridine N-oxide route | 2-methyl-4-nitropyridine-N-oxide, HCl, high temp autoclave | 39–80 | 97+ | Uses available N-oxide intermediates | High temp/pressure, longer time |
Research Findings and Notes
- The chlorination with sulfur oxychloride and catalyst is effective for producing high-purity intermediates that lead to the target compound with good yields and manageable reaction times.
- The triphosgene method is a greener alternative to traditional chlorination reagents, reducing environmental and safety concerns while maintaining high yields.
- The N-oxide route is less commonly used industrially due to harsh reaction conditions but offers a pathway from different starting materials.
- Reaction parameters such as temperature, catalyst choice, reagent ratios, and purification steps critically influence yield and purity.
- Crystallization and recrystallization steps are essential for obtaining the compound in a stable, pure crystalline form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylpyrimidine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-2-methylpyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrimidine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 4-Chloro-2-methylpyrimidine dihydrochloride and related compounds:
Key Observations:
- Chlorine vs. Amino Groups: The chlorine in this compound enhances electrophilic substitution reactivity, whereas amino groups in 4-Amino-5-Aminomethyl-2-Methylpyrimidine dihydrochloride promote nucleophilic reactions .
- Salt Form : Dihydrochloride salts universally improve solubility (e.g., DAPI’s use in aqueous staining solutions) compared to neutral or hydrochloride forms .
- Core Heterocycle : Pyrimidines (two nitrogens) vs. pyridines (one nitrogen) exhibit distinct electronic properties, affecting binding to biological targets .
Physicochemical Properties
While exact data (e.g., melting points, logP) are unavailable in the provided evidence, trends can be inferred:
- Solubility: Dihydrochloride salts (e.g., DAPI, this compound) have higher water solubility than free bases, critical for intravenous formulations .
- Reactivity : Chlorine substituents increase susceptibility to nucleophilic displacement, whereas methyl groups stabilize the ring via electron donation .
Biological Activity
4-Chloro-2-methylpyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure : this compound is characterized by a pyrimidine ring with a chlorine atom at the 4-position and a methyl group at the 2-position. This structure allows for various chemical reactions and biological interactions.
Mechanism of Action : The compound primarily acts as an enzyme inhibitor. The chlorine atom can be substituted with various functional groups, enabling it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This versatility makes it suitable for developing enzyme inhibitors and other bioactive molecules.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that pyrimidine derivatives possess antibacterial, antifungal, and antiviral activities. For instance, studies indicate that compounds with a similar structure can inhibit the growth of various pathogens, including bacteria and fungi .
| Activity Type | Pathogen/Target | IC50 Values |
|---|---|---|
| Antibacterial | E. coli | 6.5 µg/mL |
| Antifungal | C. albicans | 250 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, IC50 values against COX-1 and COX-2 enzymes were reported as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that derivatives of this compound could serve as potential anti-inflammatory agents comparable to established drugs like celecoxib .
Antitumor Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antitumor properties. A study on structurally similar compounds revealed significant antitumor activity against various cancer cell lines, highlighting their potential in cancer therapy .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focused on the inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR) showed promising results with pyrimidine derivatives exhibiting inhibitory activity in biochemical assays . The compounds displayed Ki values ranging from 1.3 to 243 nM for wild-type PfDHFR.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, specific substitutions improved potency against target enzymes significantly .
- In Vivo Studies : Preliminary in vivo studies demonstrated the anti-inflammatory efficacy of certain derivatives in animal models, showing comparable effects to traditional anti-inflammatory drugs . The effective doses were determined through models such as carrageenan-induced paw edema.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-2-methylpyrimidine dihydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves halogenation and methylation of pyrimidine precursors. For example, chlorination of 2-methylpyrimidine using POCl₃ or SOCl₂ under reflux, followed by dihydrochloride salt formation via HCl gas saturation in anhydrous solvents like dichloromethane. Reaction optimization requires precise temperature control (70–90°C) and stoichiometric monitoring via TLC or HPLC to avoid over-chlorination .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm to quantify purity (>98% by area normalization) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on methyl (δ 2.5–3.0 ppm) and pyrimidine ring proton signals (δ 8.0–9.0 ppm) .
- X-ray crystallography : Resolve crystal structure to validate dihydrochloride salt formation and hydrogen bonding patterns (monoclinic space groups are common for similar salts) .
Q. What safety protocols are essential when handling this compound in research laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Disposal : Segregate halogenated waste and neutralize residual HCl with sodium bicarbonate before professional disposal .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reaction yields during the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, reagent ratios) affecting yield. For instance, POCl₃ excess (>1.2 eq) may improve chlorination efficiency but risks side reactions .
- In-situ Monitoring : Employ FTIR to track intermediate formation (e.g., C-Cl stretch at 750 cm⁻¹) and adjust conditions dynamically .
- Theoretical Validation : Compare experimental data with computational models (DFT calculations) to identify energetically favorable pathways .
Q. How does the crystallization behavior of this compound impact its application in pharmaceutical intermediates?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance crystal growth by stabilizing chloride counterions. Slow evaporation at 4°C yields larger, purer crystals suitable for X-ray analysis .
- Polymorphism Screening : Test crystallization in mixed solvents (e.g., ethanol/water) to identify metastable forms with higher solubility for drug formulation .
Q. What are the best practices for optimizing reaction conditions to enhance the selectivity of this compound formation?
- Methodological Answer :
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to direct chlorination to the 4-position, minimizing 5-chloro byproducts .
- pH Control : Maintain acidic conditions (pH < 2) during salt formation to protonate the pyrimidine ring and improve dihydrochloride stability .
- Scale-up Considerations : Use microreactors for continuous flow synthesis to ensure uniform mixing and temperature gradients, reducing side reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
